

Application Note: NMR Spectroscopic Characterization of Triethylmethylammonium Methyl Carbonate

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Compound of Interest		
Compound Name:	Triethylmethylammonium methyl carbonate	
Cat. No.:	B050297	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the characterization of the ionic liquid **triethylmethylammonium methyl carbonate** using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy.

Introduction

Triethylmethylammonium methyl carbonate is an ionic liquid (IL) of interest in various chemical applications, including as a solvent and catalyst.[1] Accurate characterization of its chemical structure is crucial for quality control and for understanding its properties and reactivity. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation of organic compounds, including ionic liquids.[2][3] This application note outlines a standard protocol for the acquisition and interpretation of ¹H and ¹³C NMR spectra for **triethylmethylammonium methyl carbonate**.

Predicted NMR Spectroscopic Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for **triethylmethylammonium methyl carbonate**. These predictions are based on typical chemical shift values for quaternary ammonium salts and methyl carbonate anions.[4][5][6][7]



Table 1: Predicted ¹H NMR Data for Triethylmethylammonium Methyl Carbonate

Protons	Chemical Shift (δ, ppm)	Multiplicity	Integration
-CH₃ (on N+)	~3.1	Singlet	3H
-CH ₂ - (on N+)	~3.4	Quartet	6H
-CH₃ (of ethyl)	~1.3	Triplet	9Н
-O-CH₃ (of carbonate)	~3.7	Singlet	3H

Table 2: Predicted ¹³C NMR Data for Triethylmethylammonium Methyl Carbonate

Carbon	Chemical Shift (δ, ppm)
-CH₃ (on N+)	~47
-CH ₂ - (on N ⁺)	~57
-CH₃ (of ethyl)	~8
-O-CH₃ (of carbonate)	~52
C=O (of carbonate)	~157

Experimental Protocol

This section details the methodology for preparing a sample of **triethylmethylammonium methyl carbonate** and acquiring its ¹H and ¹³C NMR spectra.

Materials and Equipment

- Triethylmethylammonium methyl carbonate
- Deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O)
- NMR tubes (5 mm)
- Pipettes and vials



NMR spectrometer (e.g., 400 MHz or higher)

Sample Preparation

- Solvent Selection: Choose a deuterated solvent in which the ionic liquid is soluble. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common choice for ionic liquids due to its high polarity.[8]
- Concentration: Prepare a solution of approximately 10-20 mg of **triethylmethylammonium methyl carbonate** in 0.6-0.7 mL of the chosen deuterated solvent.[9][10]
- Dissolution: Ensure the sample is fully dissolved. Gentle vortexing or brief sonication can aid dissolution.
- Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube to remove any particulate matter.[11]
- Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for ¹H
 and ¹³C NMR, with its chemical shift set to 0.00 ppm.[1][4]

NMR Instrument Parameters

The following are suggested starting parameters for a 400 MHz NMR spectrometer. These may need to be optimized for the specific instrument and sample.

¹H NMR:

- Pulse Program: Standard single-pulse experiment (e.g., 'zg30')
- Number of Scans: 16-64
- Relaxation Delay: 1-2 seconds
- Acquisition Time: 2-4 seconds
- Spectral Width: 16 ppm

13C NMR:

Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30')







• Number of Scans: 1024-4096 (or more, depending on concentration)

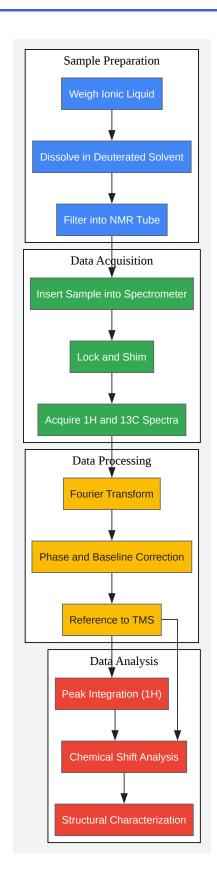
• Relaxation Delay: 2-5 seconds

• Acquisition Time: 1-2 seconds

• Spectral Width: 240 ppm

Diagrams Experimental Workflow



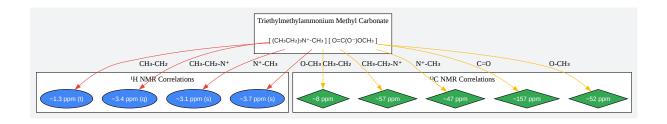


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Caption: Workflow for NMR characterization.



Chemical Structure and NMR Correlations



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Caption: Structure and predicted NMR correlations.

Data Analysis and Interpretation

- ¹H NMR Spectrum: The proton spectrum is expected to show four distinct signals. The methyl protons of the ethyl groups will appear as a triplet, coupled to the adjacent methylene protons. The methylene protons will appear as a quartet, coupled to the methyl protons. The methyl group directly attached to the nitrogen will be a singlet, as will the methyl group of the methyl carbonate anion. The integration of these peaks should correspond to the number of protons in each environment (9H, 6H, 3H, and 3H, respectively).
- ¹³C NMR Spectrum: The proton-decoupled ¹³C spectrum is expected to show five signals, one for each unique carbon environment in the triethylmethylammonium cation and the methyl carbonate anion. The carbonyl carbon of the methyl carbonate will be the most downfield signal.

Conclusion

This application note provides a comprehensive protocol for the NMR spectroscopic characterization of **triethylmethylammonium methyl carbonate**. The provided experimental parameters and predicted spectral data serve as a valuable resource for researchers working



with this and similar ionic liquids, enabling confident structural verification and quality assessment.

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